(2-Methyl-1,4-dioxan-2-yl)methanamine
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Overview
Description
(2-Methyl-1,4-dioxan-2-yl)methanamine is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxane ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanamine typically involves the reaction of 2-methyl-1,4-dioxane with methanamine under controlled conditions. One common method includes the use of anhydrous aluminum chloride (AlCl3) as a catalyst, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,4-dioxan-2-yl)methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methyl-1,4-dioxan-2-yl)methanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: This compound has a similar structure but with a different ring system.
(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine: Another structurally related compound with different substituents.
Uniqueness
(2-Methyl-1,4-dioxan-2-yl)methanamine is unique due to its specific dioxane ring structure and the presence of both a methyl group and an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
(2-Methyl-1,4-dioxan-2-yl)methanamine is a compound characterized by its unique dioxane ring structure and an amine functional group. This combination imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, its mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃N₁O₂
- Molecular Weight : Approximately 143.19 g/mol
- Structure : The compound features a dioxane ring with a methyl group and a methanamine substituent, which influences its reactivity and biological interactions.
The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these biological molecules.
Key Mechanisms:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : It has been shown to interact with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis .
- Neuropharmacological Effects : The compound has shown promise in modulating dopaminergic and serotonergic systems, indicating potential therapeutic applications for disorders such as Parkinson's disease and schizophrenia .
- Antiplasmodial Activity : Preliminary studies suggest that derivatives of this compound may possess antimalarial properties, warranting further investigation into their efficacy against resistant strains .
Case Studies
Several research studies have explored the biological implications of this compound:
Study 1: Neuropharmacological Profile
A study evaluated the binding affinity of various derivatives at dopamine D2-like receptors and serotonin 5-HT1A receptors. The results indicated that specific modifications to the dioxane ring enhanced receptor selectivity and potency, highlighting the compound's potential in developing treatments for neuropsychiatric disorders .
Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound could significantly reduce pro-inflammatory cytokine levels in human cell lines. This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .
Study 3: Antimalarial Activity
Research focused on the synthesis of derivatives from this compound showed promising antiplasmodial effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Further studies are needed to assess the safety and efficacy of these compounds in clinical settings .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(2-Hydroxyethyl)-methanamine hydrochloride | Hydroxyethyl group added | Increased hydrophilicity |
N,N-Dimethyl(2-methyl-1,4-dioxan-2-yl)amine | Dimethyl substitution | Enhanced lipophilicity |
[(2S)-1,4-Dioxan-2-yl]methanamine | Stereoisomer variation | Different pharmacological profile |
This table illustrates how variations in functional groups affect the biological activity and potential applications of compounds related to this compound.
Properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(4-7)5-8-2-3-9-6/h2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDYWVARZKFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933688-77-8 |
Source
|
Record name | (2-methyl-1,4-dioxan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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